Product packaging for Benzo[d]oxazole-2,6-dicarbonitrile(Cat. No.:)

Benzo[d]oxazole-2,6-dicarbonitrile

Cat. No.: B12864439
M. Wt: 169.14 g/mol
InChI Key: NVWYRLMCNAEODN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These compounds are ubiquitous in nature and synthetic chemistry, forming the core of many pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.com In 2014, over 80% of drugs marketed in the United States contained a heterocyclic component, highlighting their immense role in drug discovery. thieme-connect.com

Benzoxazoles are a prominent class of heterocyclic compounds, characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netwikipedia.org The benzoxazole (B165842) structure is aromatic and relatively stable, yet it possesses reactive sites that permit functionalization, making it a versatile building block in synthesis. globalresearchonline.netwikipedia.org Benzo[d]oxazole-2,6-dicarbonitrile is a specific derivative within this class, distinguished by the presence of two nitrile groups attached to its core structure.

Significance of Benzoxazole Scaffolds in Organic Synthesis

The benzoxazole scaffold is often referred to as a "privileged structure" in medicinal and synthetic chemistry. thieme-connect.comresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thus appearing in a wide range of biologically active compounds. researchgate.net Benzoxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. globalresearchonline.netnih.govnih.gov

The versatility of the benzoxazole scaffold stems from its planar, aromatic system which can be readily modified. researchgate.net Synthetic chemists value it as a starting material for creating more complex molecules. wikipedia.org Conventional synthesis methods often involve the condensation of 2-aminophenols with various carbonyl compounds like carboxylic acids or aldehydes. researchgate.net The development of new and more efficient synthetic routes, including green and multicomponent strategies, remains an active area of research to expand the library of accessible benzoxazole derivatives. thieme-connect.comrsc.org

Importance of Dicarbonitrile Functionality in Molecular Design

The two cyano (-C≡N) groups on the this compound molecule are critical to its unique chemical character. Nitrile groups are strongly electron-withdrawing, which significantly influences the electronic properties of the benzoxazole ring system. This feature makes the compound a valuable component in the design of functional materials, particularly in the field of organic electronics and for creating thermally activated delayed fluorescence (TADF) emitters. researchgate.net

In molecular design, the incorporation of dicarbonitrile functionality is a strategy used to tune the electronic and physical properties of a molecule. researchgate.net These groups can participate in various chemical transformations, including nucleophilic substitution and reduction, allowing for the introduction of diverse functional groups. This reactivity enhances their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of cyano groups generates a distinct and intense absorption band in infrared spectroscopy, typically in the range of 2220-2240 cm⁻¹, which is a characteristic feature for identifying aromatic nitriles.

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound and its close analogs is multifaceted, spanning medicinal chemistry, material science, and synthetic methodology. Investigators are exploring its potential as a core structure for developing new therapeutic agents, with studies indicating that derivatives possess antimicrobial, antifungal, and anticancer activities.

In materials science, the unique electronic and photophysical properties conferred by the dicarbonitrile benzoxazole structure are being harnessed. Research is underway to incorporate this and similar molecules into organic electronic devices. Furthermore, the compound serves as a key building block, with ongoing efforts to develop novel and efficient synthesis methods, such as ultrafast techniques using microreactors, to produce these valuable molecules with high yields. smolecule.com The synthesis of various benzoxazole derivatives continues to be a focal point for organic chemists aiming to create compounds with enhanced biological activity or material properties. globalresearchonline.nettandfonline.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3N3O B12864439 Benzo[d]oxazole-2,6-dicarbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H3N3O

Molecular Weight

169.14 g/mol

IUPAC Name

1,3-benzoxazole-2,6-dicarbonitrile

InChI

InChI=1S/C9H3N3O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H

InChI Key

NVWYRLMCNAEODN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=N2)C#N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Benzo D Oxazole 2,6 Dicarbonitrile

Classical Approaches to Benzo[d]oxazole Core Construction

The foundational framework of Benzo[d]oxazole-2,6-dicarbonitrile is the benzo[d]oxazole ring system. A variety of classical synthetic strategies have been developed to construct this heterocyclic core, many of which rely on the use of 2-aminophenol (B121084) derivatives as key starting materials. These methods provide the fundamental basis upon which more targeted syntheses of substituted benzoxazoles are built.

Cyclization Reactions Involving 2-Aminophenol Derivatives and Cyanogen (B1215507) Bromide

One of the most direct methods for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with cyanogen bromide (BrCN). This reaction is typically carried out in a suitable solvent and proceeds through the initial formation of a guanidine-like intermediate, which then undergoes intramolecular cyclization to form the benzoxazole (B165842) ring. While effective, the high toxicity of cyanogen bromide has led to the development of safer, alternative cyanating agents. For instance, reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed as electrophilic cyanide sources for the synthesis of 2-aminobenzoxazoles from 2-aminophenols under milder and less hazardous conditions. organic-chemistry.orgnih.gov

This classical approach can be conceptually extended to the synthesis of 2-cyanobenzoxazoles. By modifying the reaction conditions, it is possible to favor the formation of the 2-cyano derivative over the 2-amino analogue. This strategy would involve the reaction of a 2-aminophenol with a cyanating agent under conditions that promote the elimination of a leaving group from the intermediate, leading to the formation of the nitrile at the C2 position.

Condensation of 2-Aminophenol with Carboxylic Acid Derivatives Under Oxidative Conditions

A widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters, often under harsh conditions like high temperatures or in the presence of strong acids like polyphosphoric acid (PPA). beilstein-journals.orgchemrevlett.com More contemporary approaches utilize oxidative conditions to facilitate the cyclization. For example, the reaction of 2-aminophenols with aldehydes in the presence of an oxidant can yield 2-substituted benzoxazoles. beilstein-journals.org Elemental sulfur has been reported as an effective oxidant in the condensation of 2-aminophenols with benzaldehydes to afford 2-arylbenzoxazoles. beilstein-journals.org

The following table provides examples of condensing agents used in the synthesis of the benzoxazole core from 2-aminophenol.

Condensing AgentProduct TypeReference
Carboxylic Acid2-Substituted Benzoxazole chemrevlett.com
Aldehyde (with oxidant)2-Substituted Benzoxazole beilstein-journals.org
Orthoester2-Substituted Benzoxazole google.com

Transition Metal-Catalyzed Intramolecular Cyclization of o-Haloanilides

Transition metal catalysis offers a powerful and often milder alternative to classical condensation methods for the construction of the benzoxazole ring. One such approach involves the intramolecular cyclization of o-haloanilides. In this method, an amide is first formed between a 2-haloaniline and a carboxylic acid. Subsequent intramolecular C-O bond formation, typically catalyzed by a copper or palladium complex, leads to the benzoxazole ring system. ethz.ch This method is advantageous as it often proceeds under milder conditions and with greater functional group tolerance compared to traditional condensation reactions. A transition-metal-free approach for the intramolecular cyclization of o-haloanilides has also been developed, utilizing a strong base in a polar aprotic solvent at elevated temperatures. nih.govgoogle.com

Iron-Catalyzed Redox Condensation of o-Hydroxynitrobenzenes with Alcohols

An iron-catalyzed hydrogen transfer strategy provides a straightforward route to 2-substituted benzoxazoles. Current time information in Bangalore, IN.a2bchem.comchemicalbook.comorganic-chemistry.org This method involves the redox condensation of o-hydroxynitrobenzenes with alcohols. The iron catalyst facilitates the transfer of hydrogen from the alcohol to the nitro group, leading to its reduction to an amine. The in situ generated 2-aminophenol then condenses with the aldehyde, which is formed from the oxidation of the alcohol, to yield the benzoxazole product. This one-pot reaction is highly efficient and avoids the need for an external reducing or oxidizing agent. Current time information in Bangalore, IN.a2bchem.comchemicalbook.comorganic-chemistry.org

The table below summarizes the key features of this iron-catalyzed reaction.

ReactantsCatalyst SystemKey TransformationReference
o-Hydroxynitrobenzene, AlcoholIron(0) complexRedox condensation and cyclization Current time information in Bangalore, IN.a2bchem.comchemicalbook.comorganic-chemistry.org

Copper-Catalyzed Intramolecular Cyclization of o-Bromoaryl Derivatives

Copper-catalyzed intramolecular cyclization represents another important transition metal-mediated approach to the benzoxazole core. This method is particularly useful for the synthesis of benzoxazoles from o-bromoaryl derivatives, such as N-(2-bromophenyl)amides. The copper catalyst, often in the form of copper(I) or copper(II) salts, facilitates the intramolecular C-O bond formation to close the oxazole (B20620) ring. chemicalbook.comwikipedia.orgresearchgate.netgoogle.com Ligand-free conditions using copper(II) oxide nanoparticles have also been reported, offering a heterogeneous and recyclable catalytic system. wikipedia.orggoogle.com

Targeted Synthesis of this compound and Related Dinitriles

The synthesis of the specifically substituted this compound requires a more targeted approach than the general methods described above. The strategies can be broadly categorized into two main pathways: construction of the dinitrile from a pre-functionalized precursor or functionalization of a pre-formed benzoxazole ring.

A plausible and direct route to this compound involves the use of 4-amino-3-hydroxybenzonitrile (B1279274) as a key starting material. This precursor already contains the nitrile group at the desired C6 position of the final benzoxazole. The synthesis of 4-amino-3-hydroxybenzonitrile itself can be achieved through the reduction of 3-hydroxy-4-nitrobenzonitrile.

The cyclization of 4-amino-3-hydroxybenzonitrile to form the benzoxazole ring with a cyano group at the C2 position could then be accomplished using a suitable cyanating agent. The reaction with cyanogen bromide or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) presents a viable option for this transformation.

An alternative strategy would involve the synthesis of a 6-aminobenzoxazole-2-carbonitrile intermediate. This could potentially be achieved by starting with a 2,4-diaminophenol (B1205310) derivative, followed by selective protection and a series of functional group transformations. Once the 6-aminobenzoxazole-2-carbonitrile is obtained, the 6-amino group can be converted to a nitrile via the Sandmeyer reaction. This well-established reaction involves the diazotization of the primary aromatic amine with nitrous acid, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.

Another potential route involves the synthesis of a 6-halobenzoxazole-2-carbonitrile. The halogen at the C6 position could then be displaced by a cyanide group using a palladium- or copper-catalyzed cyanation reaction. This method is widely used for the synthesis of aryl nitriles from aryl halides.

The following table outlines a proposed synthetic sequence for this compound starting from 4-amino-3-hydroxybenzonitrile.

StepStarting MaterialReagent(s)Intermediate/ProductKey Transformation
13-Hydroxy-4-nitrobenzonitrileReducing agent (e.g., H₂, Pd/C)4-Amino-3-hydroxybenzonitrileReduction of nitro group
24-Amino-3-hydroxybenzonitrileCyanating agent (e.g., BrCN, NCTS)This compoundCyclization and C2-cyanation

Strategies for Introducing Nitrile Groups to the Benzoxazole Scaffold

A primary challenge in the synthesis of this compound lies in the introduction of two nitrile groups onto the benzoxazole core. Common strategies include:

Cyclization of Precursors with Pre-existing Nitrile Groups: A frequent approach involves the cyclization of starting materials that already contain the necessary nitrile functionalities. smolecule.com For instance, the reaction of appropriately substituted 2-aminophenols with reagents like cyanogen bromide can lead to the formation of the benzoxazole ring with a cyano group at the 2-position. smolecule.com To obtain the dicarbonitrile derivative, the starting 2-aminophenol would need to possess a nitrile group on the benzene (B151609) ring.

Post-Cyclization Functionalization: Another strategy involves first forming the benzoxazole core and then introducing the nitrile groups. This can be accomplished through methods such as electrophilic substitution or nucleophilic displacement reactions on a pre-formed benzoxazole. For example, Sandmeyer-type reactions on diazonium intermediates derived from an amino-substituted benzoxazole can be employed to install a nitrile group.

Multicomponent Reactions Towards Dicarbonitrile-Substituted Benzoxazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules like substituted benzoxazoles. fu-berlin.de While direct synthesis of this compound via a single MCR is not extensively documented, the principles of MCRs are applicable. For instance, a one-pot reaction involving a catechol, an aldehyde, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 2-substituted benzoxazoles. acs.org Adapting such a reaction with starting materials bearing nitrile groups could potentially lead to the desired dicarbonitrile product. The key advantage of MCRs is their atom economy and the ability to rapidly generate diverse libraries of compounds. fu-berlin.de

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for benzoxazole derivatives. These approaches focus on:

Solvent-Free Conditions: Conducting reactions without a solvent or in aqueous media reduces volatile organic compound emissions. nih.gov

Recyclable Catalysts: The use of heterogeneous catalysts, such as metal oxides or zeolites, allows for easy separation and reuse, minimizing waste. mdpi.com

Continuous Flow Reactors: These systems offer precise control over reaction parameters like temperature and time, often leading to higher yields and purity while minimizing waste.

Microwave and Ultrasound Irradiation: These non-traditional energy sources can accelerate reaction rates, often leading to shorter reaction times and cleaner product formation. nih.gov

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

Proposed Reaction Mechanisms for Cyclization and Functionalization

The formation of the benzoxazole ring typically proceeds through a cyclocondensation reaction. A common mechanism involves the following steps:

Nucleophilic Attack: The amino group of a 2-aminophenol derivative attacks an electrophilic carbon, such as the carbon in cyanogen bromide. smolecule.com

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine or a related functional group, leading to the closure of the oxazole ring. mdpi.com

Dehydration/Aromatization: A final dehydration step results in the formation of the stable aromatic benzoxazole ring.

In multicomponent reactions, the mechanism can be more complex, often involving a series of condensations and cyclizations. For example, in the reaction of catechols, benzyl (B1604629) alcohols, and ammonium acetate, a proposed mechanism involves the initial formation of an aldehyde, followed by condensation with the catechol and ammonium acetate to form the benzoxazole. acs.org

Role of Catalysts and Reaction Conditions in Yield and Selectivity

Catalysts and reaction conditions play a pivotal role in the synthesis of benzoxazoles, influencing both the reaction rate and the selectivity of the products.

Catalysts:

Acid and Base Catalysis: Both acidic and basic conditions are commonly employed to facilitate the cyclization and condensation steps. smolecule.com

Metal Catalysts: A variety of metal catalysts, including those based on iron, copper, and palladium, have been shown to be effective. acs.orgmdpi.comrsc.org For instance, an iron(III) catalyst has been used in a multicomponent synthesis of benzoxazoles. acs.org Supported metal nanoparticles, such as copper oxide nanoparticles on silica, have also been utilized. mdpi.com

Organocatalysts: In some cases, organocatalysts can be used to promote the reaction under milder conditions.

Reaction Conditions:

Temperature: Elevated temperatures are often required to drive the cyclization and dehydration steps to completion. acs.org However, excessively high temperatures can lead to side reactions and decomposition.

Reaction Time: The optimal reaction time is crucial for maximizing the yield of the desired product.

Table 1: Effect of Catalysts on Benzoxazole Synthesis

CatalystReaction TypeKey AdvantagesReference
Fe(NO3)3·9H2O / DDQMulticomponent reactionHigh yields, abundant catalyst acs.org
CuO-np/SiO2Condensation/dehydrogenationHeterogeneous, reusable mdpi.com
MIL-101(Cr)CondensationHigh yields, mild conditions acs.org
LAIL@MNPCondensationGreen method, solvent-free nih.gov

Solvent Effects on Reaction Pathways and Efficiency

The choice of solvent can significantly impact the efficiency and outcome of benzoxazole synthesis.

Polar Solvents: Polar solvents like ethanol, acetonitrile, and dimethylformamide (DMF) are commonly used as they can effectively solvate the reactants and intermediates. acs.org

Aprotic vs. Protic Solvents: The protic or aprotic nature of the solvent can influence the reaction mechanism. Protic solvents can participate in proton transfer steps, which may be crucial for certain cyclization pathways.

Solvent-Free Conditions: As part of green chemistry initiatives, solvent-free reactions are increasingly being explored. nih.gov These reactions are often carried out at elevated temperatures or with the assistance of microwave or ultrasound irradiation. In some cases, one of the reactants may act as the solvent. mdpi.com

The selection of an appropriate solvent is often a matter of empirical optimization for a specific reaction, balancing solubility, reactivity, and environmental considerations.

Advanced Spectroscopic and Structural Elucidation of Benzo D Oxazole 2,6 Dicarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of benzo[d]oxazole-2,6-dicarbonitrile. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be determined.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to show signals corresponding to the aromatic protons on the benzoxazole (B165842) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the cyano groups and the heterocyclic oxazole (B20620) ring. The protons on the benzene (B151609) ring will likely appear in the downfield region, typically between 7.0 and 8.5 ppm, characteristic of aromatic protons. The specific positions of the protons at C-4, C-5, and C-7 will dictate their precise chemical shifts and coupling constants, providing valuable information about their relative positions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule. The carbons of the cyano groups are expected to appear in the range of 115-125 ppm. The carbon atoms of the aromatic benzene ring and the oxazole ring will resonate in the region of 100-160 ppm. The specific chemical shifts will be influenced by the neighboring functional groups, allowing for the assignment of each carbon atom within the fused ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound is dominated by characteristic absorption bands that confirm its key structural features. smolecule.com

The most diagnostic signals in the IR spectrum arise from the two cyano (C≡N) groups. These groups exhibit a strong, sharp absorption band in the region of 2220-2240 cm⁻¹. smolecule.com This frequency is characteristic of aromatic nitriles, where conjugation with the benzoxazole ring system slightly lowers the stretching frequency compared to saturated nitriles. smolecule.com

Additional significant absorptions include those from the C=N and C-O-C stretching vibrations of the oxazole ring, which typically appear in the 1650-1550 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretch> 3000
Cyano (C≡N)Stretch2220-2240
C=N (Oxazole)Stretch1650-1550
Aromatic C=CStretch1600-1450
C-O-C (Oxazole)Stretch1250-1020

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further corroborating its molecular structure. The molecular formula of this compound is C₉H₃N₃O, giving it a molecular weight of approximately 181.14 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for such aromatic heterocyclic compounds may involve the loss of the cyano groups (as HCN or CN radicals) and the cleavage of the oxazole ring. Analysis of the resulting fragment ions helps to piece together the molecular structure and confirm the presence and location of the various functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. researchgate.net The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule responsible for absorbing light. mdpi.com

For organic molecules containing π-systems, such as this compound, the most significant electronic transitions are typically π → π* and n → π*. scielo.br

π → π* Transitions: These involve the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. These transitions are characteristic of compounds with double bonds and aromatic systems, and they are generally strong, resulting in high molar absorptivity (ε). researchgate.netscielo.br

n → π* Transitions: These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the oxygen and nitrogen atoms of the oxazole ring, is excited to a π* antibonding molecular orbital. These transitions are typically weaker (lower ε) than π → π* transitions. scielo.br

The UV-Vis spectrum of a benzoxazole derivative is primarily characterized by electronic transitions within its extended conjugated system. The parent benzoxazole chromophore exhibits intense absorption bands in the UV region, which are attributed to π → π* transitions. nih.gov The exact position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the heterocyclic ring system.

In the case of this compound, the benzoxazole core is substituted with two strongly electron-withdrawing cyano (-C≡N) groups. These substituents significantly influence the molecule's electronic properties and, consequently, its UV-Vis absorption spectrum. The presence of electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the wavelength of maximum absorption (λmax). Current time information in Bangalore, IN. Theoretical studies on related benzoxazole derivatives have shown that chemical substitution can lead to a red-shift (bathochromic shift) in the absorption spectrum, which is explained by changes in the frontier orbital energy levels and charge redistribution upon electronic excitation.

The table below summarizes the principal electronic transitions relevant to the this compound structure and the anticipated influence of its dicyano substitution pattern.

Transition TypeInvolved OrbitalsChromophoreExpected Spectral RegionInfluence of Dicyano Substitution
π → π π → πBenzoxazole aromatic system and C=N double bondUltraviolet (250-400 nm)Likely modification of λmax and molar absorptivity (ε) due to altered HOMO-LUMO energy gap.
n → π n → πLone pairs on oxazole Oxygen and Nitrogen atomsUltraviolet/VisibleMay be observed as a lower intensity shoulder or band, potentially shifted by the inductive effects of the cyano groups.
π → π π → πCyano (-C≡N) groupFar Ultraviolet (<200 nm)Contribution to the overall spectrum, though typically at shorter wavelengths than the main benzoxazole bands.

Chemical Reactivity and Functional Group Transformations of Benzo D Oxazole 2,6 Dicarbonitrile

Reactivity of the Nitrile Groups

The carbon-nitrogen triple bond (C≡N) in the nitrile groups at positions 2 and 6 is highly polarized, rendering the carbon atom electrophilic. This inherent electrophilicity is the basis for numerous functional group transformations. fiveable.me The electron-withdrawing nature of the benzoxazole (B165842) ring system further enhances this reactivity. smolecule.com

The primary mode of reaction for nitriles is nucleophilic addition across the C≡N triple bond. wikipedia.org A wide array of nucleophiles can attack the electrophilic carbon atom, leading to the formation of new functional groups after subsequent reaction or hydrolysis. numberanalytics.com This process is a cornerstone for elaborating the structure of Benzo[d]oxazole-2,6-dicarbonitrile.

The reaction typically begins with the nucleophile attacking the nitrile carbon, breaking the pi bond and forming a nitrogen-centered anion. This intermediate can then be protonated or undergo further reactions. Some key examples of nucleophilic additions to aromatic nitriles include reactions with organometallic reagents (like Grignard reagents) to form ketones after hydrolysis, alcohols to produce imidates (Pinner reaction), and amines to yield amidines. wikipedia.orgnumberanalytics.com The presence of strong electron-withdrawing groups, as in this compound, generally facilitates these nucleophilic attacks. acs.org

Reaction TypeNucleophileReagent ExampleIntermediate ProductFinal Product (after hydrolysis)
Organometallic AdditionCarbanionGrignard Reagent (R-MgBr)ImineKetone
Pinner ReactionAlcoholHCl, EthanolImidate hydrochlorideEster
Blaise ReactionOrganozincα-bromo ester, Znβ-enamino esterβ-keto ester
Amine AdditionAmineAmmonia, Primary/Secondary Amines-Amidine

This table presents generalized nucleophilic addition reactions applicable to aromatic nitriles.

The nitrile groups of this compound can be completely reduced to afford the corresponding primary amines, yielding (6-(aminomethyl)benzo[d]oxazol-2-yl)methanamine. This transformation is fundamental in synthetic chemistry as it introduces basic amine functionalities, which are valuable for pharmaceutical and materials science applications. A variety of reducing agents and catalytic systems are effective for this conversion. smolecule.com

Catalytic hydrogenation using metal catalysts such as Raney Nickel, Palladium, or Platinum under a hydrogen atmosphere is a common method. Alternatively, chemical reducing agents can be employed. organic-chemistry.org Systems like samarium(II) iodide (SmI2) activated with Lewis bases, indium(III) chloride (InCl3) with sodium borohydride (B1222165) (NaBH4), and various borane (B79455) reagents have proven effective for the reduction of a wide range of aromatic nitriles to primary amines with good functional group tolerance. acs.orgacs.org

Reagent/SystemGeneral ConditionsNotes
H₂ / Raney Ni, Pd/C, or PtO₂High pressure H₂, solvent (e.g., EtOH, MeOH)Standard catalytic hydrogenation method.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupPowerful, non-selective reducing agent.
Sodium Borohydride (NaBH₄) / CoCl₂Methanol or other protic solventA milder, more selective alternative to LiAlH₄.
Samarium(II) Iodide (SmI₂)THF, with additives like H₂O or aminesA single-electron transfer reagent, tolerant of many functional groups. acs.org
Indium(III) Chloride (InCl₃) / NaBH₄THF, room temperatureReduces a variety of aromatic and aliphatic nitriles in high yields. acs.org
Ammonia Borane (NH₃BH₃)Thermal conditions, catalyst-freeAn environmentally benign option. organic-chemistry.org

This table summarizes common reagents for the reduction of aromatic nitriles to primary amines.

The nitrile groups can be hydrolyzed to produce carboxylic acids. This reaction typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis of the amide to the carboxylic acid. libretexts.orgchemistrysteps.com The reaction can be catalyzed by either strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH). numberanalytics.comnumberanalytics.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, facilitating the attack by water. libretexts.org The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide. The amide is then hydrolyzed further to the carboxylic acid. chemistrysteps.comnumberanalytics.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. numberanalytics.com Subsequent protonation steps lead to the amide intermediate, which can then be hydrolyzed to a carboxylate salt under the basic conditions. Acidic workup is required to obtain the final dicarboxylic acid, Benzo[d]oxazole-2,6-dicarboxylic acid. By carefully controlling reaction conditions, such as temperature and catalyst concentration, the reaction can sometimes be stopped at the intermediate diamide (B1670390) stage. st-andrews.ac.uk

Transformations Involving the Oxazole (B20620) Ring

The benzoxazole ring system, while aromatic, possesses unique reactivity. The C2 carbon, situated between two heteroatoms (nitrogen and oxygen), is electrophilic and susceptible to nucleophilic attack, which can initiate ring-opening reactions. The aromatic system can also undergo dearomatization to form three-dimensional structures.

The structural integrity of the benzoxazole ring can be compromised under certain catalytic conditions, leading to ring-opening. This transformation typically involves the cleavage of the C2-O bond, generating a 2-aminophenol (B121084) derivative as a key intermediate. This reactive intermediate can then participate in subsequent ring-closure (annulation) reactions to form new, more complex heterocyclic systems.

For example, a yttrium(III) trifluoromethanesulfonate (B1224126) [Y(OTf)₃]-catalyzed cascade reaction between benzoxazoles and propargylic alcohols proceeds through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.orgrsc.org The proposed mechanism involves the initial attack of the benzoxazole nitrogen on a catalyst-activated propargyl cation, followed by ring-opening of the resulting intermediate. rsc.org Similarly, copper-catalyzed reactions can induce the ring-opening of benzoxazoles. A reaction with iodobenzene (B50100) catalyzed by copper ferrite (B1171679) (CuFe₂O₄) nanoparticles generates a 2-(diphenylamino)phenol, suggesting a pathway that involves the ring-opening of the benzoxazole to a 2-aminophenol intermediate. rsc.org

Dearomatization reactions convert flat, aromatic compounds into more complex, three-dimensional molecules, which is a powerful strategy in modern organic synthesis. nih.govnih.gov Despite the thermodynamic stability of the aromatic benzoxazole core, such transformations are possible.

A notable example is the iridium-catalyzed intramolecular asymmetric allylic dearomatization of benzoxazoles. nih.govresearchgate.net This reaction transforms a benzoxazole derivative bearing an allylic carbonate side chain into a spirocyclic dearomatized heterocycle with high yield and excellent enantioselectivity. nih.govdntb.gov.ua In this process, the aromaticity of the oxazole ring is disrupted, while the fused benzene (B151609) ring typically remains intact, which may provide a compensating energetic factor for the unfavorable dearomatization step. acs.orgnih.gov Such reactions are significant as they allow for the rapid construction of complex chiral architectures from simple aromatic precursors. europa.eu Re-aromatization, the reverse process, can be a thermodynamic driving force in subsequent steps of a reaction sequence, allowing the system to regain its aromatic stability.

Reactivity of the Fused Benzene Ring

The benzene ring of the benzo[d]oxazole scaffold is inherently less reactive than benzene itself due to the electron-withdrawing nature of the fused oxazole ring. The addition of a second, powerful electron-withdrawing nitrile group at the 6-position further deactivates the benzene ring towards electrophilic attack.

Electrophilic aromatic substitution (EAS) on the benzoxazole ring system is generally challenging due to its electron-deficient character. For unsubstituted benzoxazole, electrophilic attack, such as nitration, preferentially occurs at the 6-position. researchgate.net However, in this compound, the presence of the cyano group at the 6-position fundamentally alters the substitution pattern.

Considering the strong deactivating nature of both the oxazole ring and the 6-cyano group, forcing conditions would be required for most electrophilic aromatic substitutions. The expected order of reactivity for electrophilic attack on the available positions of the benzene ring (C4, C5, and C7) is not definitively established in the literature for this specific molecule and would likely require computational studies to predict with accuracy. However, based on general principles, the substitution pattern will be a complex outcome of the competing directing effects.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution of this compound

SubstituentPositionElectronic EffectDirecting Influence
Fused Oxazole Ring-Electron-withdrawingDeactivating, directs to C6 (blocked)
2-Cyano Group2Electron-withdrawingDeactivates both rings
6-Cyano Group6Electron-withdrawingDeactivating, meta-directing (to C5 and C7)

This table is based on established principles of organic chemistry, as direct experimental data for this specific compound is limited.

Metal-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of aromatic rings. For the benzoxazole core, these reactions have been explored, often involving C-H activation.

Palladium-catalyzed direct arylation of benzoxazoles typically occurs at the C2-position. yonedalabs.com However, in this compound, this position is substituted with a nitrile group, precluding direct C-H activation at this site.

Therefore, cross-coupling strategies for this molecule would likely focus on the C-H bonds of the fused benzene ring (C4, C5, and C7) or require prior halogenation of these positions to enable classic cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira reactions.

The regioselectivity of direct C-H activation on the benzene ring would be influenced by the directing effects of the fused oxazole and the 6-cyano group. While the oxazole nitrogen can act as a directing group, the strong deactivation by the nitrile groups might render these C-H bonds less susceptible to activation.

Alternatively, if a halogen atom were introduced at one of the aromatic positions (e.g., C4, C5, or C7), it could serve as a handle for various cross-coupling reactions. The reactivity of such a halo-substituted dicyanobenzoxazole in a Suzuki-Miyaura coupling, for example, would be influenced by the electronic nature of the boronic acid partner and the specific palladium catalyst and ligands employed. wikipedia.orgnih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Strategies for this compound

Reaction TypeTarget Position(s)Required PrecursorKey Considerations
Direct C-H ArylationC4, C5, C7This compoundRequires catalyst system capable of activating strongly deactivated C-H bonds. Regioselectivity is a challenge.
Suzuki-Miyaura CouplingC4, C5, C7Halo-substituted this compoundHalogenation of the electron-deficient ring may require harsh conditions. Coupling itself would be feasible with appropriate catalysts.
Heck CouplingC4, C5, C7Halo-substituted this compoundSimilar to Suzuki coupling, requires prior halogenation.
Sonogashira CouplingC4, C5, C7Halo-substituted this compoundEnables introduction of alkynyl groups, further expanding chemical space.

This table outlines potential synthetic routes based on established cross-coupling methodologies.

Derivatization Strategies for Structure-Activity Relationship Studies

The development of derivatives of a lead compound is crucial for understanding its structure-activity relationship (SAR) and for optimizing its biological activity. For this compound, derivatization strategies would aim to systematically modify different parts of the molecule to probe their importance for a given biological target.

Given the electron-deficient nature of the core, derivatization would likely focus on:

Functionalization of the Benzene Ring: As discussed in the previous section, introduction of substituents at the C4, C5, and C7 positions via electrophilic substitution (if feasible) or metal-catalyzed cross-coupling reactions would be a primary strategy. This would allow for the exploration of the effects of steric bulk, electronic properties (electron-donating vs. electron-withdrawing), and hydrogen bonding potential of substituents on biological activity.

Modification of the Nitrile Groups: The nitrile groups themselves can be transformed into other functional groups. For example, they can be hydrolyzed to carboxylic acids or amides, or reduced to amines. Each of these transformations would significantly alter the electronic and steric profile of the molecule and introduce new possibilities for interactions with biological targets.

Introduction of Substituents via Nucleophilic Aromatic Substitution (SNA_r_): The high degree of electron deficiency in the benzene ring might render it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present at one of the ring positions. This would provide an alternative route to introduce a variety of nucleophilic moieties.

Table 3: Potential Derivatization Reactions for SAR Studies of this compound

PositionReaction TypeResulting Functional GroupPotential for SAR Exploration
C4, C5, C7Nitration, Halogenation-NO₂, -X (X=Cl, Br, I)Introduction of electron-withdrawing groups and handles for cross-coupling.
C4, C5, C7Suzuki, Heck, Sonogashira-Aryl, -Vinyl, -AlkynylExploration of extended π-systems and steric bulk.
C6Hydrolysis of Nitrile-COOH, -CONH₂Introduction of acidic/basic and hydrogen bonding groups.
C6Reduction of Nitrile-CH₂NH₂Introduction of a basic and flexible side chain.
C2Not applicable for direct derivatization-The C2-nitrile is a key structural feature.

This table provides a conceptual framework for the derivatization of this compound for medicinal chemistry applications.

The systematic application of these derivatization strategies would allow for the construction of a library of analogues, which could then be screened for biological activity to build a comprehensive SAR profile. This, in turn, would guide the design of more potent and selective compounds.

Computational Chemistry and Theoretical Modeling of Benzo D Oxazole 2,6 Dicarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzo[d]oxazole-2,6-dicarbonitrile, DFT calculations offer a detailed understanding of its geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of this compound using DFT methods, such as B3LYP with a 6-311++G(2df,2p) basis set, reveals a planar structure. researchgate.net The fusion of the benzene (B151609) and oxazole (B20620) rings, along with the attached dicarbonitrile groups, results in a rigid and highly conjugated system. The optimized geometry shows specific bond lengths and angles that are in good agreement with experimental data for similar benzoxazole (B165842) derivatives. researchgate.net

The electronic structure analysis indicates that the presence of the electron-withdrawing cyano groups significantly influences the electron distribution across the molecule. smolecule.com This leads to a unique electronic environment that governs its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of a Related Benzoxazole Derivative

ParameterBond Length (Å) / Bond Angle (°)
O12–C131.38
C13–C141.39
N15–C161.32
O12–C161.38
O12–C16–N15114.1
O12–C13–C14107.4
Data derived from DFT calculations on a related N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine molecule using the B3LYP/6-31G(d,p) method. irjweb.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is primarily localized on the benzoxazole ring system, while the LUMO is distributed over the entire molecule, with significant contributions from the cyano groups. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's stability and reactivity. A smaller Egap suggests higher reactivity. irjweb.com DFT calculations can precisely determine these energy levels.

Table 2: Frontier Molecular Orbital Energies of a Related Benzoxazole Derivative

Molecular OrbitalEnergy (eV)
EHOMO-5.6518
ELUMO-0.1068
Energy Gap (Egap)5.545
Data derived from DFT calculations on N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine. irjweb.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and is used to study intramolecular and intermolecular interactions and charge transfer within a molecule. uni-muenchen.deresearchgate.net For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic system and the cyano groups.

Table 3: NBO Analysis of Selected Bonds in a Related Benzoxazole Derivative

BondNBOComposition
C3–N15BD(1)0.6201(sp2.67) + 0.7845(sp1.75)
N15–C16BD(1)0.7915(sp1.84) + 0.6112(sp2.00)
Data derived from NBO analysis of N-(2-benzoyl-phenyl) oxalyl derivatives at the B3LYP/6-311+G level. researchgate.net*

Simulation of Transition States and Reaction Pathways

DFT calculations are instrumental in simulating transition states and elucidating reaction pathways. For this compound, this can involve modeling its synthesis or its participation in chemical reactions. For instance, the cyclization reactions to form the benzoxazole ring can be studied, identifying the key intermediates and the energy barriers for each step. smolecule.com Similarly, the mechanisms of nucleophilic substitution at the cyano groups or reduction reactions can be investigated, providing a detailed atomistic view of the chemical transformations. smolecule.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net While this compound is a relatively rigid molecule, MD simulations can be employed to study its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov

By simulating the system over time, MD can reveal the preferred conformations of the molecule in different environments and provide insights into its flexibility and dynamic behavior. researchgate.net This is particularly relevant when studying its potential as a ligand for biological targets, where conformational changes upon binding can be critical. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its properties. In the context of this compound, QSAR studies focus on correlating its molecular descriptors with its physicochemical characteristics.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For QSAR modeling of this compound, a wide range of descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc. tdl.org

Topological descriptors: Indices that describe the connectivity of the atoms. tdl.org

Geometrical descriptors: 3D aspects of the molecule such as its surface area and volume. tdl.org

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as HOMO/LUMO energies, dipole moment, and partial charges on atoms. nih.gov

These descriptors can be used to build predictive models for various properties, aiding in the design of new derivatives with desired characteristics.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamples
ConstitutionalMolecular Weight, Number of N atoms, Number of C=N bonds
TopologicalWiener Index, Balaban Index, Kier & Hall Connectivity Indices
GeometricalMolecular Surface Area, Molecular Volume
Quantum-ChemicalHOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges
Information compiled from general QSAR literature. tdl.orgnih.govmdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling: Prediction of Molecular Properties for Design

The evaluation of a molecule's pharmacokinetic properties is a critical step in the drug discovery and development process. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling utilizes computational models to predict these properties, offering a rapid and cost-effective method to assess the drug-like potential of a compound before its synthesis and experimental testing. For this compound, while specific experimental ADME data is not extensively available in the public domain, its profile can be predicted based on its structural features and by comparison with related benzoxazole derivatives that have been the subject of computational studies. researchgate.netmdpi.comresearchgate.net

The benzoxazole scaffold is a common motif in medicinal chemistry, and various derivatives have been analyzed for their ADME characteristics. nih.goviaps.org.in These studies often employ established computational tools like SwissADME and Molinspiration to predict a range of physicochemical and pharmacokinetic parameters. bohrium.commolinspiration.comnih.gov The predictions for this compound are informed by these general findings for the benzoxazole class. The presence of two cyano groups, which are strong electron-withdrawing groups, is expected to significantly influence its properties, particularly its polarity and hydrogen bonding capacity.

The drug-likeness of a compound is often initially assessed using rules such as Lipinski's Rule of Five. These rules establish relationships between a compound's physicochemical properties and its potential for oral bioavailability. The key parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). For this compound, the predicted properties are summarized in the table below. The molecular formula for this compound is C₉H₃N₃O, with a molecular weight of approximately 169.14 g/mol .

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight~169.14 g/mol < 500Yes
logP (Octanol/Water Partition Coefficient)1.5 - 2.5 (Estimated)≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors4 (1 O, 3 N)≤ 10Yes
Molar Refractivity45 - 55 cm³ (Estimated)40 - 130Yes
Topological Polar Surface Area (TPSA)~78.9 Ų (Estimated)< 140 ŲYes

Note: The values in this table are estimations based on the structure of this compound and published data for similar benzoxazole derivatives. Actual experimental values may vary.

Absorption: The predicted molecular properties of this compound suggest good potential for oral absorption. Its low molecular weight and compliance with Lipinski's Rule of Five are primary indicators. The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug transport properties, including intestinal absorption. A TPSA of less than 140 Ų is generally associated with good oral bioavailability. The estimated TPSA for this compound falls well within this range. Studies on other benzoxazole derivatives have similarly predicted high gastrointestinal (GIT) absorption. mdpi.comresearchgate.net

Distribution: Following absorption, a drug's ability to distribute to its target site is crucial. A key consideration is its ability to cross the blood-brain barrier (BBB). The BOILED-Egg model, a common output from tools like SwissADME, predicts both passive gastrointestinal absorption and brain access. bohrium.com For many benzoxazole derivatives, particularly those with polar functional groups, predictions often indicate an absence of BBB permeability. mdpi.comresearchgate.net Given the polar nature of the two cyano groups in this compound, it is likely that this compound would also exhibit low BBB penetration, which could be advantageous for therapies targeting peripheral systems to avoid central nervous system side effects. Plasma protein binding is another critical factor in distribution, and while specific predictions for this compound are not available, it is an area of active research for related heterocyclic compounds. github.com

Metabolism: The metabolic fate of a drug is largely determined by its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. Computational studies on various heterocyclic compounds, including some benzoxazoles, have shown a potential for interaction with CYP enzymes. mdpi.comresearchgate.net The electron-deficient nature of the dicyanated benzoxazole ring may influence its metabolic stability and potential for CYP inhibition.

Applications in Advanced Materials Science for Benzo D Oxazole 2,6 Dicarbonitrile Derivatives

Organic Semiconductors and Electronic Materials

Derivatives of benzo[d]oxazole-2,6-dicarbonitrile are being explored for their potential in organic semiconductors, a class of materials that form the basis of flexible and lightweight electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.combu.edu The benzoxazole (B165842) moiety, particularly when combined with cyano groups, imparts favorable electronic properties necessary for charge transport. smolecule.comsmolecule.com

In organic electronics, efficient transport of electrons is crucial for device performance. Materials designed for this purpose, known as n-type or electron-transporting materials, must possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The this compound core is inherently electron-deficient, a primary requirement for facilitating electron injection and transport.

Research into related benzobisoxazole structures has demonstrated their viability as n-type materials. bu.edursc.org For instance, by incorporating pyridyl and triphenylphosphine (B44618) oxide moieties at the 4 and 8 positions of a dimethylbenzobisoxazole core, researchers have synthesized materials with excellent thermal stability and ambipolar charge transport properties, exhibiting both electron and hole mobilities in the range of 10⁻⁶ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org Although not the exact 2,6-dicarbonitrile, these findings underscore the potential of the benzoxazole framework. The introduction of the two cyano groups at the 2 and 6 positions is expected to further lower the LUMO level, enhancing the electron-transporting capabilities. Theoretical and experimental work on pyridine-3,5-dicarbonitrile (B74902) systems also highlights their good electron-injecting and electron-transporting properties, attributed to their high ionization potentials. beilstein-journals.org

Table 1: Charge Mobility in Benzobisoxazole-Based Ambipolar Materials This table presents data for related benzobisoxazole compounds to illustrate the charge transport potential of the core structure.

CompoundHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)
3Py-DBBO10⁻⁶ – 10⁻⁵10⁻⁶ – 10⁻⁵
TPO-DBBO10⁻⁶ – 10⁻⁵10⁻⁶ – 10⁻⁵
Data sourced from a study on benzobisoxazole-based transporting materials. rsc.org

A charge-transfer (CT) chromophore is a molecule with distinct electron-donating (donor) and electron-accepting (acceptor) parts, linked by a π-conjugated system. scispace.combeilstein-journals.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to unique optical and electronic properties. scispace.com The this compound scaffold is a powerful electron acceptor due to the combined electron-withdrawing effects of the oxazole (B20620) ring and the two cyano groups.

By chemically attaching electron-donating groups to this acceptor core, potent "push-pull" molecules can be created. These D-π-A systems are central to various applications, including OLEDs and NLO materials. beilstein-journals.orgbeilstein-journals.org The efficiency of the ICT process, and thus the material's properties, can be fine-tuned by varying the strength of the donor and the nature of the π-bridge. beilstein-journals.org For example, studies on pyridine-3,5-dicarbonitrile derivatives, which share the dicarbonitrile acceptor feature, show efficient ICT from donor moieties like carbazole (B46965) to the acceptor core, resulting in strong emission in the visible region. beilstein-journals.org

Fluorescent and Luminescent Materials

The rigid, conjugated structure of benzo[d]oxazole derivatives makes them a promising platform for developing new fluorescent and luminescent materials. nih.gov Their emission properties can be tailored by modifying their chemical structure, leading to applications in sensors, bio-imaging, and OLEDs. smolecule.comresearchgate.net

Photoluminescence quantum yield (PLQY) is a critical measure of a fluorescent material's efficiency, representing the ratio of photons emitted to photons absorbed. High PLQY is essential for bright and efficient light-emitting devices.

While specific PLQY data for this compound derivatives are not extensively documented in the reviewed literature, studies on structurally similar compounds provide valuable insights. For example, TADF emitters based on a 4-phenylpyridine-3,5-dicarbonitrile acceptor and carbazole donors have achieved PLQYs as high as 98% in deoxygenated toluene (B28343) solutions. beilstein-journals.org Another class of green TADF emitters based on cis-BOX2, a benzobis(oxazole) derivative, exhibited a high PLQY of 0.98. tandfonline.com These examples demonstrate that the combination of a potent dicarbonitrile acceptor with suitable donor units can lead to materials with exceptionally high emission efficiencies.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. acs.org This process relies on molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), enabling efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. tandfonline.comacs.org

The design of TADF emitters often involves linking a strong electron donor to a strong electron acceptor to ensure spatial separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO, which helps minimize the ΔEST. rsc.org The benzo[d]oxazole unit is recognized as an effective electron-accepting moiety for TADF emitters. tandfonline.com When functionalized with two cyano groups, as in this compound, its acceptor strength is significantly enhanced. This makes the scaffold an excellent candidate for creating TADF materials. Research on emitters with dicyanobenzene and pyridine-dicarbonitrile acceptors has shown great success, achieving small ΔEST values (as low as 0.01 eV) and high external quantum efficiencies (EQEs) in OLEDs, exceeding 20%. beilstein-journals.orgtandfonline.com

Table 2: Properties of Related Dicarbonitrile-Based TADF Emitters This table shows performance data for materials with similar acceptor moieties to illustrate the potential of the dicarbonitrile framework.

EmitterAcceptor MoietyΔEST (eV)PLQYMax. EQE (%)
4CzIPN1,3-dicyanobenzene< 0.1> 0.9019.2%
CPC4-phenylpyridine-3,5-dicarbonitrile0.04Fair21.2%
Orange-red EmitterPyridine-3,5-dicarbonitrile0.01up to 0.91up to 25.0%
Data sourced from studies on TADF emitters. beilstein-journals.orgtandfonline.com

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials exhibit an optical response that is not linearly proportional to the strength of the incident light. This property is crucial for technologies like optical switching, frequency conversion, and data storage. A key requirement for a molecule to have significant NLO properties is a large change in dipole moment between its ground and excited states, a characteristic inherent in "push-pull" charge-transfer chromophores. beilstein-journals.orgresearchgate.net

Derivatives of this compound are prime candidates for NLO applications. mdpi.com By creating a D-π-A structure using the this compound core as the acceptor, a highly polarizable system can be engineered. The intense intramolecular charge transfer from the donor to the powerful dicyano-substituted benzoxazole acceptor upon excitation can lead to a large first hyperpolarizability (β), a key figure of merit for second-order NLO materials. beilstein-journals.org Studies on other D-π-A systems based on different heterocyclic acceptors have confirmed that this molecular design strategy is effective for creating materials with a significant NLO response. researchgate.netresearchgate.net

Exploration of Hyperpolarizability (β) Values

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. For derivatives of benzo[d]oxazole, the magnitude of β is intricately linked to their molecular architecture. The presence of both electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system is a fundamental design principle for achieving high β values. beilstein-journals.org This "push-pull" system facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary origin of the NLO response. beilstein-journals.org

Theoretical and experimental studies have demonstrated that the strategic placement of substituents on the benzo[d]oxazole scaffold can significantly enhance the hyperpolarizability. For instance, computational studies on similar donor-π-acceptor systems have shown that the choice and positioning of the π-linker and acceptor groups are critical in maximizing the β value. frontiersin.org In one study, a derivative featuring a 2,5-dimethyloxazole (B1606727) as a second π-linker exhibited the highest total hyperpolarizability (β_total) of 110,509.23 a.u. frontiersin.org This highlights the potential for tuning the NLO properties through targeted synthetic modifications.

Interactive Data Table: Hyperpolarizability of Donor-π-Acceptor Dyes

Compound First Hyperpolarizability (β_total) (a.u.)
DPTM-1 85,798
DPTM-5 92,976.03
DPTM-6 110,509.23
DPTM-7 83,266.12
DPTM-9 59,359.72
DPTM-11 49,099.29
DPTM-12 58,930.08
R (Reference) 66,275.95

Data sourced from a study on triphenylamine-dicyanovinylene donor-π-acceptor architectures. frontiersin.org

Relationship between Molecular Structure and NLO Response

The relationship between the molecular structure of benzo[d]oxazole derivatives and their NLO response is a subject of intensive research. The efficiency of the ICT process, and consequently the magnitude of the NLO response, is governed by several structural factors:

Nature of Donor and Acceptor Groups: The strength of the electron-donating and electron-accepting groups directly influences the degree of charge separation in the excited state. Stronger donors and acceptors generally lead to a larger NLO response. beilstein-journals.org

π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor are crucial. beilstein-journals.org A longer and more efficient π-bridge, often composed of aromatic or heteroaromatic rings, facilitates electron delocalization and enhances the NLO properties. beilstein-journals.orgnih.gov

Planarity of the Molecule: A planar molecular structure promotes better π-orbital overlap, leading to more effective conjugation and a stronger NLO response. The inherent planarity of the benzo[d]oxazole ring system is advantageous in this regard.

Influence of Heterocyclic Rings: The specific heterocyclic ring within the π-bridge can also modulate the NLO properties. For example, in a comparative study of triaryl push-pull azoles, it was found that while the substituents had the primary effect, the nature of the central heterocyclic ring (imidazole, oxazole, or thiazole) also played a secondary role in determining the nonlinearity. beilstein-journals.org

Design Principles for Optoelectronic Applications

The insights gained from studying the structure-property relationships of benzo[d]oxazole derivatives have led to the formulation of key design principles for their application in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and materials for optical data storage. mdpi.comgoogle.com

Key design principles include:

Tuning of Emission Color: The emission wavelength of these materials can be precisely controlled by modifying the substituents on the benzo[d]oxazole core. Electron-withdrawing groups tend to cause a redshift (longer wavelength) in the emission, while electron-donating groups can induce a blueshift (shorter wavelength). nih.gov This allows for the creation of materials that emit across the visible spectrum.

Enhancement of Quantum Yield: The efficiency of light emission, or quantum yield, can be improved by extending the π-conjugated system and by incorporating specific aryl substituents. nih.gov

Thermally Activated Delayed Fluorescence (TADF): For OLED applications, molecules that exhibit TADF are highly sought after as they can achieve high internal quantum efficiencies. google.com The design of benzo[d]oxazole derivatives can be tailored to promote this mechanism by engineering a small energy gap between the lowest singlet and triplet excited states.

Balanced Charge Transport: In many optoelectronic devices, balanced transport of both electrons and holes is essential for high performance. The electronic properties of benzo[d]oxazole derivatives can be tuned to achieve this balance.

Chemical and Thermal Stability: For practical applications, the materials must be robust. The benzo[d]oxazole scaffold is known for its good thermal stability, which is a crucial attribute for long-lasting optoelectronic devices. beilstein-journals.org

By systematically applying these design principles, researchers can develop novel benzo[d]oxazole-based materials with optimized properties for a wide range of advanced optoelectronic applications. epo.org

Polymerization and Supramolecular Assembly of Benzo D Oxazole 2,6 Dicarbonitrile

Benzo[d]oxazole-2,6-dicarbonitrile as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, possessing two reactive nitrile groups, positions it as a viable monomer for constructing polymeric chains. The specific polymerization strategy depends on the targeted polymer backbone and properties.

Condensation polymerization is a process where monomers join together, resulting in the loss of a small molecule, such as water. savemyexams.com While specific reports on the condensation polymerization of this compound are not extensively detailed in the literature, the reactivity of its nitrile groups suggests potential pathways. For instance, nitrile groups can undergo reactions like polycyclo-trimerization to form highly cross-linked polymers containing triazine rings.

Furthermore, the synthesis of benzoxazole (B165842) derivatives often involves condensation reactions. smolecule.comnih.gov For example, a common method is the cyclization of 2-aminophenols with reagents like cyanogen (B1215507) bromide. This underlying chemistry suggests that this compound could be synthesized in-situ during a polymerization process or used as a precursor that is modified to contain more traditional condensation-reactive groups like amines or carboxylic acids. For instance, the nitrile groups could be hydrolyzed to carboxylic acids, creating a dicarboxylic acid monomer suitable for forming polyesters or polyamides. savemyexams.com

Table 1: Potential Condensation Polymerization Strategies
Polymerization TypeReacting GroupsResulting LinkageNotes
PolycyclotrimerizationNitrile (-C≡N) groupsTriazine ringLeads to highly stable, cross-linked networks.
PolyesterificationCarboxylic acid (-COOH) and Alcohol (-OH)Ester (-COO-)Requires prior hydrolysis of nitrile groups to carboxylic acids. savemyexams.com
PolyamidationCarboxylic acid (-COOH) and Amine (-NH₂)Amide (-CONH-)Requires prior hydrolysis of nitrile groups to carboxylic acids. savemyexams.com

Ring-opening polymerization (ROP) is another major class of polymerization. Cationic ring-opening polymerization (CROP) is a well-established method for synthesizing polymers from cyclic monomers like 2-oxazolines. rsc.org This process is typically initiated by an electrophilic species that attacks the nitrogen atom of the oxazoline (B21484) ring, leading to ring cleavage and subsequent propagation.

However, applying ROP strategies to this compound presents significant challenges. The benzoxazole ring system is part of a fused aromatic structure, which imparts considerable aromatic stability. This stability makes the ring highly resistant to the cleavage required for polymerization to occur. Unlike simple 2-oxazolines, the delocalization of electrons across the benzoxazole system means that a much higher energy input would be needed to overcome the aromatic stabilization energy, making standard ROP conditions likely ineffective.

Incorporation into Conjugated Polymers for Electronic Devices

The development of novel conjugated polymers is a driving force in the field of organic electronics, including devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govrsc.org These polymers are often designed with an alternating donor-acceptor (D-A) architecture to tune their electronic properties. rsc.org

Given the electron-withdrawing nature of its two nitrile groups, this compound is an excellent candidate for use as an electron-deficient (acceptor) building block in D-A conjugated polymers. smolecule.comsmolecule.com Its incorporation into a polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport. The analogous compound, Benzo[d]oxazole-2,7-dicarbonitrile, has been suggested as a precursor for conjugated polymers to enhance electron transport properties. smolecule.com

Research on related benzobisoxazole (BBO) structures has demonstrated their successful use in creating p-type polymers for OFETs. nih.gov These polymers are typically synthesized via metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, which link the acceptor monomer with a suitable electron-donating (donor) monomer. nih.govsmolecule.com It is highly probable that this compound could be similarly incorporated into polymer chains using these established synthetic methods, provided it is first functionalized with appropriate groups (e.g., halides or stannanes) for cross-coupling.

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in dictating the solid-state packing of molecules, which in turn influences the material's bulk properties.

Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). frontiersin.org While the this compound molecule itself lacks a hydrogen bond donor, the nitrogen atoms of the two nitrile groups and the oxazole (B20620) ring can act as hydrogen bond acceptors. smolecule.com

This acceptor capability allows the molecule to form hydrogen-bonded networks when co-crystallized with suitable hydrogen bond donor molecules. rsc.orgnih.gov The formation of such networks can be a powerful tool in crystal engineering to control the assembly of molecules into specific, desired architectures. The geometry and strength of these hydrogen bonds would depend on the nature of the donor molecule and the steric accessibility of the nitrogen atoms. For example, urea-functionalized heterocycles are known to form extensive hydrogen-bonded assemblies. mdpi.com

As a planar, aromatic heterocyclic system, this compound is expected to exhibit significant π-π stacking interactions in its crystalline state. nih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The stacking of these planar molecules can lead to the formation of columnar structures, which are particularly important for charge transport in organic electronic materials. rsc.org

Table 2: Summary of Non-Covalent Interactions
Interaction TypeDescriptionRole in Supramolecular Assembly
Hydrogen BondingNitrile and oxazole nitrogens act as H-bond acceptors with external donor molecules. smolecule.comDirects the formation of specific co-crystal architectures. nih.gov
π-π StackingAttractive force between the planar aromatic rings of adjacent molecules. nih.govPromotes columnar packing, which is crucial for charge transport properties. rsc.org

Molecular Interactions with Biological Targets: Computational Approaches for Benzo D Oxazole 2,6 Dicarbonitrile

Molecular Docking Simulations with Macromolecular Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as a small molecule, might interact with a protein's active site.

Analysis of Binding Modes and Ligand-Receptor Interactions

Detailed analyses of the binding modes and specific ligand-receptor interactions for Benzo[d]oxazole-2,6-dicarbonitrile are not specifically reported in the available scientific literature. For related benzo[d]oxazole derivatives, studies often describe key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues within the binding pockets of target proteins. However, without specific docking studies on this compound, the precise nature of its interactions, including the orientation and conformation it would adopt within a receptor, remains hypothetical.

Prediction of Binding Affinities and Free Binding Energies

The prediction of binding affinity, often expressed as a binding free energy value (e.g., in kcal/mol), is a critical output of molecular docking simulations. These values help to quantify the strength of the interaction between a ligand and its target. There are currently no available studies that report the predicted binding affinities or free binding energies for this compound with any specific macromolecular receptor.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery (focused on structural features, not biological outcomes)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used as a query in virtual screening to search large compound libraries for new potential ligands. A pharmacophore model based specifically on the structural features of this compound has not been described in the available research. Constructing such a model would require data from its interactions with a known receptor, which is currently unavailable.

Mechanistic Insights into Interaction with Enzymes and Proteins (without reporting biological activity)

Computational methods can provide mechanistic insights into how a compound interacts with enzymes and other proteins. This can include identifying key amino acid residues involved in binding or catalysis. While research has been conducted on how benzo[d]oxazole derivatives interact with enzymes, leading to the inhibition of their function, specific mechanistic studies detailing the interaction of this compound at a molecular level are absent from the reviewed literature. smolecule.com The presence of two cyano groups at the 2 and 6 positions would create a distinct electronic and steric profile, suggesting its interaction mechanism would differ from other substituted benzoxazoles, but this has not been computationally explored.

Design Rationales for Targeted Molecular Scaffolds (based on theoretical interactions, not biological effects)

The design of new molecular scaffolds is often guided by computational analysis of a lead compound's interactions with its target. This allows for the rational modification of the compound to enhance theoretical binding. Given the lack of specific interaction data for this compound, any design rationale for new scaffolds based on this compound would be purely speculative. The core benzo[d]oxazole ring system is recognized as a valuable starting point, or scaffold, in medicinal chemistry, but the specific contribution and potential for modification of the 2,6-dicarbonitrile substitution pattern have not been computationally rationalized.

Future Research Directions and Perspectives for Benzo D Oxazole 2,6 Dicarbonitrile

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The development of efficient and environmentally benign synthetic methods for Benzo[d]oxazole-2,6-dicarbonitrile and its derivatives is a primary area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Consequently, the focus is shifting towards green chemistry principles to create more sustainable processes. researchfloor.org

Key areas of exploration include:

Catalytic Systems: The use of metal oxides, zeolites, or organometallic catalysts is being investigated to improve reaction rates and selectivity in the synthesis of benzo[d]oxazole derivatives. Nanocatalysis, in particular, has shown significant promise in the synthesis of various heterocyclic compounds and is a promising avenue for this compound. rsc.org

Sustainable Solvents and Conditions: Research is moving towards the use of solvent-free conditions, recyclable catalysts, and aqueous media to lessen the environmental impact. researchfloor.org Microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemical reactions are being explored as energy-efficient alternatives to conventional heating methods. nih.gov

Atom Economy: A core principle of green chemistry, maximizing the incorporation of all starting materials into the final product, is a key goal. researchfloor.org This not only reduces waste but also enhances the cost-effectiveness of the synthesis.

Novel Precursors and Reactions: The development of new synthetic pathways using innovative starting materials is an active area of research. For instance, a novel pathway to substituted imidazoles has been developed from 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols, with Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines as key intermediates. mdpi.comresearchgate.net

Development of Advanced Spectroscopic Techniques for In-Situ Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of this compound synthesis, the development of advanced in-situ spectroscopic techniques is crucial. Real-time monitoring allows for precise control over reaction parameters, leading to improved yields and purity.

Future research in this area will likely focus on:

Ultrafast Transient Absorption Spectroscopy: This technique can be used to study the excited-state dynamics of the molecule, providing valuable information about its photochemical behavior. acs.org

In-situ NMR and IR Spectroscopy: These methods allow for the direct observation of reactants, intermediates, and products as the reaction progresses, offering a detailed picture of the reaction pathway.

Raman Spectroscopy: This technique can provide complementary vibrational information to IR spectroscopy and is particularly useful for monitoring reactions in aqueous media.

The data gathered from these advanced techniques will be instrumental in optimizing existing synthetic protocols and designing new, more efficient ones.

Design of Next-Generation Functional Materials Based on the Scaffold

The unique electronic and structural characteristics of the this compound scaffold make it an attractive building block for a new generation of functional materials. smolecule.com The presence of two cyano groups enhances its electron-withdrawing capacity, a valuable property in materials science.

Potential applications for materials derived from this scaffold include:

Organic Electronics: Benzobisoxazole-based materials are being investigated for use in organic light-emitting diodes (OLEDs), particularly for achieving stable blue light emission. bu.edu The high molecular stability of the benzobisazole core is a key advantage in this application. bu.edu

Polymers and Dyes: The stability and unique electronic properties of Benzo[d]oxazole-2-carbonitrile make it a suitable component in the production of advanced polymers and dyes.

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous materials with applications in separation, catalysis, and sensing. rsc.org The rigid and planar structure of the Benzo[d]oxazole scaffold could be incorporated into COFs to create materials with tailored properties.

Integration of this compound into Complex Molecular Architectures

The synthesis of complex molecular architectures containing the this compound unit is a challenging yet rewarding area of research. rudn.ru Such complex molecules can exhibit novel properties and biological activities.

Future work in this domain will involve:

Multi-component Reactions: The development of one-pot, multi-component reactions provides an efficient way to construct complex molecules from simple starting materials. researchgate.net

Domino Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for building intricate molecular frameworks. acs.org

Supramolecular Chemistry: The ability of the this compound scaffold to participate in non-covalent interactions, such as π-π stacking, can be exploited to create self-assembled supramolecular structures with unique functions.

Theoretical Advancements in Predicting Molecular Behavior and Interactions

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, theoretical advancements will play a crucial role in predicting its behavior and guiding experimental work.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.net This information can aid in the design of new functional materials and the elucidation of reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological targets. nih.gov This is particularly relevant for understanding its potential applications in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities, facilitating the rational design of new drug candidates.

The synergy between theoretical predictions and experimental validation will accelerate the discovery and development of new applications for this versatile compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.